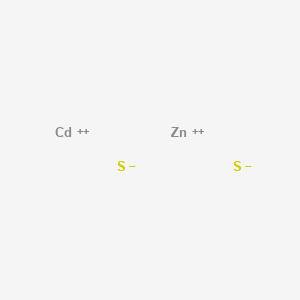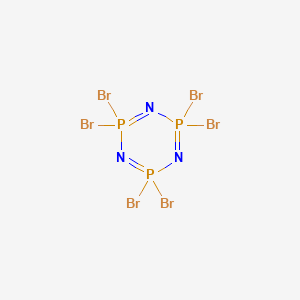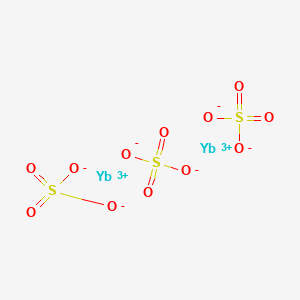
Cadmium zinc sulfide
Übersicht
Beschreibung
Cadmium zinc sulfide (CdZnS) is a compound that has been extensively studied for its potential applications in various fields. It is a semiconductor material that has attracted the attention of researchers due to its unique properties, such as high luminescence, low toxicity, and high stability. In
Wirkmechanismus
The mechanism of action of Cadmium zinc sulfide is still not fully understood. However, it is believed that Cadmium zinc sulfide nanoparticles interact with biological systems through various mechanisms, including adsorption, endocytosis, and membrane penetration. Once inside the cell, Cadmium zinc sulfide nanoparticles can induce various cellular responses, such as oxidative stress, DNA damage, and inflammation.
Biochemische Und Physiologische Effekte
Cadmium zinc sulfide nanoparticles have been shown to induce various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that Cadmium zinc sulfide nanoparticles can induce oxidative stress, DNA damage, and inflammation in various cell types, including human lung cells, liver cells, and immune cells. In vivo studies have shown that Cadmium zinc sulfide nanoparticles can accumulate in various organs, including the liver, spleen, and lungs, and can induce inflammation and DNA damage in these organs.
Vorteile Und Einschränkungen Für Laborexperimente
Cadmium zinc sulfide nanoparticles have several advantages for lab experiments, including their high stability, low toxicity, and ease of synthesis. However, Cadmium zinc sulfide nanoparticles also have some limitations, including their potential to induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of Cadmium zinc sulfide nanoparticles. One direction is to investigate the potential of Cadmium zinc sulfide nanoparticles as a drug delivery system for targeted cancer therapy. Another direction is to study the potential of Cadmium zinc sulfide nanoparticles as a photocatalyst for the degradation of organic pollutants in wastewater. Additionally, further studies are needed to understand the mechanism of action of Cadmium zinc sulfide nanoparticles and their potential long-term effects on human health and the environment.
Conclusion:
In conclusion, Cadmium zinc sulfide is a compound that has attracted the attention of researchers due to its unique properties and potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Cadmium zinc sulfide have been explored in this paper. Further studies are needed to fully understand the potential of Cadmium zinc sulfide nanoparticles and their implications for human health and the environment.
Synthesemethoden
Cadmium zinc sulfide can be synthesized using various methods, including chemical vapor deposition, sol-gel method, and hydrothermal synthesis. Among these methods, the sol-gel method is the most commonly used approach for synthesizing Cadmium zinc sulfide nanoparticles. This method involves the hydrolysis and condensation of metal alkoxides in the presence of a surfactant and a solvent. The resulting nanoparticles are then annealed at high temperatures to obtain the desired crystal structure.
Wissenschaftliche Forschungsanwendungen
Cadmium zinc sulfide has been extensively studied for its potential applications in various fields, including optoelectronics, biomedicine, and environmental remediation. In optoelectronics, Cadmium zinc sulfide is used as a phosphor material in light-emitting diodes (LEDs) and fluorescent lamps due to its high luminescence. In biomedicine, Cadmium zinc sulfide is used as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI) and computed tomography (CT) due to its low toxicity and high stability. In environmental remediation, Cadmium zinc sulfide is used as a photocatalyst for the degradation of organic pollutants in wastewater.
Eigenschaften
IUPAC Name |
zinc;cadmium(2+);disulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2S.Zn/q+2;2*-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZPFKLYHOJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[Zn+2].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdS2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20890627 | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium zinc sulfide | |
CAS RN |
11129-14-9, 12442-27-2, 62865-26-3, 63661-05-2, 68332-81-0 | |
| Record name | Cadmium zinc sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011129149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012442272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfide mixed with zinc sulfide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062865263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium sulfide mixed with zinc sulfide (8:92) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063661052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S), copper and lead-doped | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068332810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium zinc sulfide ((Cd,Zn)S), copper and lead-doped | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium zinc sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20890627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium zinc sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium zinc sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium sulfide (CdS), solid soln. with zinc sulfide, copper and lead-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B77444.png)


![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)






